molecular formula C20H13ClO2 B14735223 (2-Benzoylphenyl)(4-chlorophenyl)methanone CAS No. 5778-00-7

(2-Benzoylphenyl)(4-chlorophenyl)methanone

Cat. No.: B14735223
CAS No.: 5778-00-7
M. Wt: 320.8 g/mol
InChI Key: KWJCMHMOURURBS-UHFFFAOYSA-N
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Description

(2-Benzoylphenyl)(4-chlorophenyl)methanone is an organic compound with the molecular formula C20H13ClO. It is a derivative of benzophenone, where one phenyl group is substituted with a benzoyl group and the other with a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzoylphenyl)(4-chlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and 4-chlorobenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in a non-polar solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves recrystallization from suitable solvents to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Benzoylphenyl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzophenones.

Scientific Research Applications

(2-Benzoylphenyl)(4-chlorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Benzoylphenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzophenone: Similar structure but lacks the benzoyl group.

    4-Chloro-4’-hydroxybenzophenone: Contains a hydroxyl group instead of a benzoyl group.

    4-Chlorophenyl phenyl ketone: Similar structure but different functional groups.

Uniqueness

(2-Benzoylphenyl)(4-chlorophenyl)methanone is unique due to the presence of both benzoyl and chlorine substituents, which confer distinct chemical and biological properties

Properties

CAS No.

5778-00-7

Molecular Formula

C20H13ClO2

Molecular Weight

320.8 g/mol

IUPAC Name

[2-(4-chlorobenzoyl)phenyl]-phenylmethanone

InChI

InChI=1S/C20H13ClO2/c21-16-12-10-15(11-13-16)20(23)18-9-5-4-8-17(18)19(22)14-6-2-1-3-7-14/h1-13H

InChI Key

KWJCMHMOURURBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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